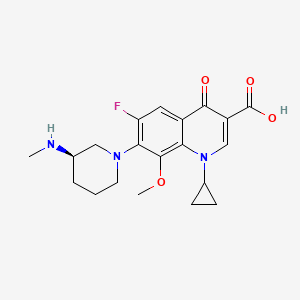

Balofloxacin, (R)-

Description

Contextualization within Fluoroquinolone Antibiotics Research

Balofloxacin (B1667722) is a synthetic, fourth-generation fluoroquinolone antibiotic recognized for its broad-spectrum antibacterial activity. nih.govinnovareacademics.in Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, specifically DNA gyrase (topoisomerase II) and topoisomerase IV. researchgate.netnih.gov These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, and their inhibition leads to rapid cell death. researchgate.netnih.gov The development of newer generations of fluoroquinolones, including balofloxacin, has been driven by the need to enhance activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, while maintaining potent activity against Gram-negative pathogens. innovareacademics.in Research in this area focuses on modifying the core fluoroquinolone structure to improve efficacy, expand the spectrum of activity, and overcome emerging bacterial resistance. nih.gov

Significance of (R)-Enantiomer in Stereoselective Pharmaceutical Research

Many pharmaceutical compounds, including several fluoroquinolones, are chiral, meaning they exist as non-superimposable mirror images known as enantiomers (e.g., (R)- and (S)-enantiomers). nih.govmetabolomics.se In a biological system, which is itself a chiral environment, these enantiomers can exhibit significant differences in their pharmacodynamic (how the drug affects the body) and pharmacokinetic (how the body affects the drug) properties. nih.govijpsonline.com One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.gov

Overview of Current Research Landscape Pertaining to Balofloxacin, (R)-

The current research landscape for Balofloxacin includes investigations into its efficacy as a racemic mixture and efforts to synthesize more potent derivatives by modifying its chemical structure. nih.gov Studies have been conducted comparing the clinical effectiveness of balofloxacin (as a racemate) against other fluoroquinolones like levofloxacin (B1675101) for treating infections. researchgate.netijpsr.com A significant area of research relevant to Balofloxacin, (R)- involves the study of its stereoselective properties. Research has been performed to clarify the stereoselective pharmacokinetics of balofloxacin's enantiomers in both animal models and human volunteers, indicating that the disposition of the (R)- and (S)-forms is being actively investigated. researchgate.netnih.govdntb.gov.ua While much of the published literature on antibacterial activity focuses on the racemic form of balofloxacin, the exploration of its individual enantiomers is a key aspect of its pharmaceutical research, driven by the established importance of stereoselectivity in the fluoroquinolone class. nih.govucp.pt

Data Tables

Table 1: Chemical Properties of Balofloxacin

| Property | Value | Source |

| Chemical Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)-1-piperidinyl]-4-oxo-3-quinolinecarboxylic acid | innovareacademics.inuach.cl |

| Molecular Formula | C₂₀H₂₄FN₃O₄ | - |

| Molecular Weight | 389.4 g/mol | - |

| Chirality | Contains a chiral center | nih.gov |

Table 2: Summary of Key Research Findings

| Research Focus | Key Finding | Significance | Source |

| Mechanism of Action | Inhibits bacterial DNA gyrase and topoisomerase IV. | Common mechanism for fluoroquinolones, leading to bactericidal effects. | researchgate.netnih.gov |

| Stereoselectivity in Fluoroquinolones | The (S)-enantiomer of ofloxacin (B1677185) is up to 100-fold more active than the (R)-enantiomer due to differential binding to DNA gyrase. | Highlights the critical importance of evaluating individual enantiomers for activity and safety. | nih.gov |

| Pharmacokinetics of Balofloxacin Enantiomers | Studies have been conducted to clarify the stereoselective pharmacokinetics of (R)- and (S)-balofloxacin in rats and healthy volunteers. | Demonstrates that research distinguishes between the enantiomers, which is essential for understanding the specific role of the (R)- form. | researchgate.netnih.gov |

| Derivative Synthesis | Chemical modification of the balofloxacin molecule has been explored to find derivatives with more potent antibacterial activity. | Aims to improve upon the existing efficacy of the parent compound. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

165881-73-2 |

|---|---|

Molecular Formula |

C20H24FN3O4 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)/t11-/m1/s1 |

InChI Key |

MGQLHRYJBWGORO-LLVKDONJSA-N |

SMILES |

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |

Isomeric SMILES |

CN[C@@H]1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |

Canonical SMILES |

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Development for Balofloxacin, R

Advanced Synthetic Strategies for the Quinolone Core

The fundamental structure of quinolone antibiotics is a bicyclic system that can be synthesized through various established methods. researchgate.netwikipedia.org Key reactions in the formation of the quinolone core include the Conrad–Limpach–Knorr reaction, Gould–Jacobs reaction, and other multi-component reactions. mdpi.com These strategies involve the cyclization of precursors to form the characteristic 4-oxo-1,4-dihydroquinoline ring system.

Pathways for Key Precursor Molecules (e.g., 3-methylaminopiperidine)

A critical component in the synthesis of Balofloxacin (B1667722) is the (R)-3-methylaminopiperidine side chain. Several synthetic routes have been developed for this key intermediate. One common approach involves the use of nipecotamide (B1220166) as a starting material. acs.org This can be N-alkylated and subsequently reduced to yield 3-aminomethylpiperidine derivatives. acs.org

Another pathway to 3-methylaminopiperidine involves a multi-step process starting from 3-formamido-pyridine, which is converted to 3-methylamino-pyridine and then reduced to 3-methylaminopiperidine. google.com This method is noted for its high yield and suitability for industrial production. google.com Reductive amination of a ketone intermediate with methylamine (B109427) followed by N-alkylation has also been employed as an alternative route. acs.org

| Starting Material | Key Intermediates | Final Product | Reference |

| Nipecotamide | N-alkylated nipecotamide | 3-aminomethylpiperidine derivatives | acs.org |

| 3-formamido-pyridine | 3-methylamino-pyridine | 3-methylaminopiperidine | google.com |

| Ketone intermediate | N-benzyl-4-aminopiperidine | 1-(3-Phenylpropyl)-4-methylaminopiperidine | acs.org |

Enantioselective Synthesis Techniques for Chiral Fluoroquinolones

The biological activity of many pharmaceuticals is dependent on their stereochemistry. uclm.es Therefore, the development of enantioselective synthetic methods is crucial for producing chiral fluoroquinolones like (R)-Balofloxacin. Asymmetric synthesis aims to create molecules with a high degree of stereoselectivity, often employing chiral catalysts or auxiliaries. uclm.esnumberanalytics.com

Control of Stereochemistry in Balofloxacin, (R)- Synthesis

Achieving the desired (R)- configuration at the C-3 position of the piperidine (B6355638) ring is a key challenge in the synthesis of Balofloxacin. One strategy involves the use of enantiopure starting materials, such as (S)-N-Boc-3-aminopiperidine, which can be reacted with the quinolone core. uef.fi Subsequent chemical modifications can then be performed while retaining the stereochemical integrity of the chiral center.

The stereospecific cross-coupling of enantioenriched organotin or organoboron compounds is another advanced strategy for controlling stereochemistry. nih.gov This approach allows for the precise formation of carbon-nitrogen bonds with a high degree of stereocontrol. nih.gov The use of chiral ligands in transition metal-catalyzed reactions is a common technique to induce asymmetry and obtain the desired enantiomer in excess. numberanalytics.com

Derivatization and Scaffold Modification Research

To improve the pharmacological properties of Balofloxacin, extensive research has been conducted on its derivatization and the modification of its chemical scaffold. nih.gov These modifications often target the N(7) position of the quinolone ring, as substituents at this site can significantly influence the compound's activity. nih.govnih.gov

Chemical Modification at the N(7) Position and Other Sites

The piperidine ring at the N(7) position of Balofloxacin is a primary site for chemical modification. nih.gov Researchers have introduced a variety of substituents, including alkyl, aromatic, acetyl, and amino acid moieties, to explore structure-activity relationships. nih.gov For instance, acetylation of the piperidine nitrogen has been shown to alter the compound's antibacterial potency. nih.gov Other modifications include the introduction of heterocyclic groups like triazoles. nih.gov

| Modification | Reagents and Conditions | Resulting Compound Type | Reference |

| Acetylation | Acetyl chloride, DMF, TEA | N-acetylated Balofloxacin | nih.gov |

| Methylation | Formaldehyde, formic acid | N-methylated Balofloxacin | nih.gov |

| Triazole addition | Chloroacetyl chloride, 1,2,4-triazole (B32235) sodium, CH3CN | N-triazolylacetyl Balofloxacin | nih.gov |

| Amino acid coupling | Corresponding amino acid, ethyl chloroformate, DMF, TEA | Amino acid-conjugated Balofloxacin | nih.gov |

Synthesis of Balofloxacin, (R)- Analogs and Hybrid Structures

The synthesis of analogs and hybrid structures is a key strategy in drug discovery to develop new therapeutic agents. mdpi.com In the context of Balofloxacin, this involves creating molecules that retain the core fluoroquinolone structure but incorporate different functional groups or molecular scaffolds.

One approach is the synthesis of hybrid molecules that combine the Balofloxacin scaffold with other pharmacophores, such as isatin (B1672199) derivatives. nih.gov These hybrids are designed to exhibit enhanced or novel biological activities. nih.gov The synthesis of such analogs often involves multi-step reaction sequences, starting from the parent Balofloxacin molecule and introducing new functionalities through various chemical transformations. nih.gov

Molecular and Cellular Mechanisms of Action of Balofloxacin, R

Inhibition of Bacterial Topoisomerase Enzymes

The primary mode of action for Balofloxacin (B1667722), like other fluoroquinolones, is the inhibition of two vital bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. patsnap.compatsnap.com These enzymes are indispensable for bacterial survival, playing crucial roles in DNA replication, transcription, repair, and recombination. patsnap.compatsnap.com

DNA gyrase is a key enzyme in bacteria responsible for introducing negative supercoils into the DNA. patsnap.com This process is essential for relieving the torsional strain that builds up during DNA replication and transcription. patsnap.com Balofloxacin inhibits the supercoiling activity of DNA gyrase. guidetoimmunopharmacology.org For instance, in vitro studies have shown that Balofloxacin inhibits the supercoiling activity of Escherichia coli DNA gyrase with a 50% inhibitory concentration (IC50) of 0.47 μg/ml. guidetoimmunopharmacology.org By binding to the DNA-gyrase complex, Balofloxacin stabilizes it, preventing the re-ligation of the DNA strands. researchgate.netmdpi.com This action effectively blocks the relaxation of supercoiled DNA, which is a necessary step for the initiation and continuation of DNA replication. patsnap.com

Topoisomerase IV plays a critical role in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. patsnap.commdpi.com This function is vital for the proper segregation of the newly replicated chromosomes into the daughter cells during cell division. patsnap.com Balofloxacin also targets and inhibits topoisomerase IV. patsnap.com By interfering with the action of this enzyme, Balofloxacin prevents the separation of the daughter DNA molecules, leading to a failure in chromosome segregation. patsnap.comtruemeds.in While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV is frequently the primary target in many Gram-positive bacteria. wikipedia.org However, some fluoroquinolones, including Balofloxacin, can effectively target both enzymes. mdpi.comwikipedia.org

Interaction with DNA Gyrase (Topoisomerase II)

Impact on Bacterial DNA Processes

The inhibition of DNA gyrase and topoisomerase IV by Balofloxacin has profound consequences for several fundamental bacterial DNA processes.

By inhibiting DNA gyrase, Balofloxacin directly halts DNA replication and transcription. patsnap.comtruemeds.in The prevention of DNA supercoiling and relaxation means that the DNA double helix cannot be properly unwound, a prerequisite for both replication and the transcription of genes into RNA. patsnap.com This disruption of DNA synthesis is a primary factor in the bactericidal effect of the drug. patsnap.compatsnap.com

The inhibition of topoisomerase IV by Balofloxacin directly interferes with the segregation of replicated chromosomes into daughter cells. patsnap.comtruemeds.in This process is essential for successful bacterial cell division. frontiersin.orgnih.gov The failure to separate the interlinked daughter chromosomes prevents the completion of cell division, thereby halting bacterial proliferation. patsnap.com

Disruption of DNA Replication and Transcription

Molecular Basis of Bactericidal Activity

The bactericidal (cell-killing) action of Balofloxacin is a direct result of its interference with these essential DNA processes. ncats.iotruemeds.in The stabilization of the enzyme-DNA complex by the drug leads to the formation of double-strand breaks in the bacterial DNA. mdpi.comwikipedia.org The accumulation of these breaks, coupled with the stalled replication forks and the inability to repair the damaged DNA, triggers a cascade of events that ultimately leads to bacterial cell death. patsnap.comtruemeds.inwikipedia.org This potent mechanism of action underlies the broad-spectrum efficacy of Balofloxacin against a variety of bacterial pathogens. patsnap.compatsnap.com

Inhibitory Activity of Fluoroquinolones against Enterococcus faecalis Topoisomerases

| Quinolone | DNA Gyrase IC50 (μg/ml) | Topoisomerase IV IC50 (μg/ml) |

| Levofloxacin (B1675101) | 28.1 | 8.49 |

| Ciprofloxacin (B1669076) | 27.8 | 9.30 |

| Sparfloxacin | 25.7 | 19.1 |

| Tosufloxacin | 11.6 | 3.89 |

| Gatifloxacin | 5.60 | 4.24 |

| Sitafloxacin | 1.38 | 1.42 |

This table presents the 50% inhibitory concentrations (IC50s) of various fluoroquinolones, including those structurally related to Balofloxacin, against the DNA gyrase and topoisomerase IV enzymes of Enterococcus faecalis. nih.gov A lower IC50 value indicates greater potency.

Preclinical Pharmacodynamic and Pharmacokinetic Research on Balofloxacin, R

In Vitro Pharmacodynamic Modeling and Response Profiling

In vitro pharmacodynamic models are crucial for understanding the relationship between drug concentrations and antimicrobial effects, helping to guide the development and dosing of new agents. springernature.comscispace.com These models allow for the assessment of antimicrobial activity under simulated dynamic conditions that mimic in vivo pharmacokinetics. springernature.com By generating time-kill data, these systems characterize the interplay between bacterial growth and changing drug concentrations, which is essential for evaluating efficacy and predicting clinical outcomes. scispace.com For fluoroquinolones like balofloxacin (B1667722), these models are instrumental in defining their concentration-dependent killing characteristics.

Fluoroquinolones as a class of antibiotics are known to exhibit concentration-dependent bactericidal activity. googleapis.comucla.edu This means that the rate and extent of bacterial killing increase as the concentration of the drug increases. ucla.eduderangedphysiology.com This is a key pharmacodynamic feature that distinguishes them from time-dependent antibiotics, such as beta-lactams, where efficacy is more closely linked to the duration of exposure above the minimum inhibitory concentration (MIC). nih.gov

Balofloxacin's activity is consistent with this class effect. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to rapid bacterial cell death. scispace.comnih.gov Preclinical studies demonstrate this bactericidal action. For instance, in a study evaluating balofloxacin and its derivatives against various pathogens, the minimum bactericidal concentration (MBC) was determined alongside the MIC. Against Methicillin-resistant Staphylococcus aureus (MRSA), balofloxacin (referred to as compound 1e) showed an MIC of 0.078 µg/ml and an MBC of 0.156 µg/ml. nih.gov Against Pseudomonas aeruginosa, the MIC and MBC were also 0.078 µg/ml and 0.156 µg/ml, respectively. nih.gov

Further analysis of the killing kinetics of a balofloxacin derivative (compound 2-e) against MRSA revealed that bactericidal effects were prominent during the early logarithmic growth phase of the bacteria. nih.gov This rapid, concentration-related killing is a hallmark of fluoroquinolones and a critical factor in their therapeutic efficacy.

Preclinical Pharmacokinetic Profiles in Animal Models

The study of pharmacokinetics in animal models is fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). These studies provide the necessary data to bridge preclinical findings to potential human applications.

The pharmacokinetic profile of balofloxacin has been characterized in several animal species, including mice, rats, and dogs. nih.gov

Absorption and Bioavailability: Following oral administration, balofloxacin showed nearly complete absorption in rats and dogs, with oral bioavailabilities of 87.50% and 87.73%, respectively. nih.gov In contrast, absorption in mice was significantly lower, with a bioavailability of 19.03%. nih.gov

Distribution and Elimination: The elimination half-life of balofloxacin varied across species after intravenous administration, recorded as 0.92 hours in mice, 1.33 hours in rats, and a notably longer 6.38 hours in dogs. nih.gov

Metabolism: In vivo studies in Sprague-Dawley rats have identified a total of 13 phase I and phase II metabolites of balofloxacin in plasma, urine, and feces. nih.gov The primary metabolic pathways include dealkylation, desmethylation, decarbonylation, decarboxylation, hydroxylation, methylation, carboxylation, and conjugation with cysteine or glucuronic acid. nih.gov The main phase I metabolites (decarbonylated, decarboxylated, and desmethylated forms) and a phase II methylated metabolite can undergo further glucuronidation. nih.gov Balofloxacin glucuronide and N-desmethyl balofloxacin have been identified as metabolites excreted in the urine of mice, rats, and dogs. nih.gov

Excretion: The primary route of excretion for unchanged balofloxacin is via the kidneys. nih.gov After a 20 mg/kg oral dose, the cumulative urinary excretion of the unchanged drug within 24 hours was 4.91% in mice, 21.77% in rats, and 22.49% in dogs. nih.gov

| Animal Model | Oral Bioavailability (%) | Elimination Half-Life (IV, hours) | 24h Urinary Excretion (Unchanged, % of Oral Dose) |

|---|---|---|---|

| Mice | 19.03 | 0.92 | 4.91 |

| Rats | 87.50 | 1.33 | 21.77 |

| Dogs | 87.73 | 6.38 | 22.49 |

Table 1: Selected Pharmacokinetic Parameters of Balofloxacin in Animal Models. nih.gov

| Metabolic Pathway | Description |

|---|---|

| Phase I | Dealkylation, Desmethylation, Decarbonylation, Decarboxylation, Hydroxylation, Carboxylation |

| Phase II | Glucuronidation, Cysteine Conjugation, Methylation |

Table 2: Identified Metabolic Pathways of Balofloxacin in Rats. nih.gov

Balofloxacin is a chiral molecule, existing as (R)- and (S)-enantiomers. Research into its stereoselective pharmacokinetics has been conducted to determine if differences exist in the disposition of the individual isomers.

A study in rats administered the racemic mixture, (R,S)-Balofloxacin, found that the plasma concentrations and urinary excretion profiles of the (R)- and (S)-enantiomers were nearly identical. researchgate.net Furthermore, when either the (R)- or (S)-enantiomer was administered alone, the other enantiomer was not detected in plasma. researchgate.net This indicates that chiral inversion (the conversion of one enantiomer into the other) does not occur to any significant extent in vivo. researchgate.net The lack of significant stereoselectivity in the pharmacokinetics of balofloxacin suggests that the disposition of the (R)-enantiomer is comparable to that of its (S)-counterpart in rats. researchgate.net

As a significant portion of balofloxacin is cleared by the kidneys, renal function is a critical physiological factor influencing its disposition. nih.gov While specific preclinical studies on balofloxacin in animal models with induced renal impairment were not found in the reviewed literature, the impact of renal function on other fluoroquinolones provides important context.

For example, studies on ofloxacin (B1677185) in patients with renal impairment showed that maximum plasma concentrations, elimination half-life, and the area under the curve (AUC) were all significantly increased compared to healthy volunteers. nih.gov Similarly, for other drugs cleared by the kidneys, decreased renal function is associated with reduced clearance and a prolonged elimination half-life. bps.ac.uk This relationship is often linear, where drug clearance decreases as the glomerular filtration rate (GFR) declines. scispace.com Therefore, it is highly probable that in preclinical models of renal dysfunction, the clearance of balofloxacin would be reduced, leading to higher systemic exposure and a longer half-life. This underscores the importance of renal status in determining the pharmacokinetic profile of the drug.

Molecular Mechanisms of Bacterial Resistance to Balofloxacin, R

Target-Mediated Resistance Mechanisms

The principal mechanism of action for fluoroquinolones, including Balofloxacin (B1667722), is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. patsnap.com These enzymes are critical for managing DNA topology during replication, transcription, and repair. Resistance commonly emerges from mutations in the genes encoding these enzymes, which reduces the binding affinity of the drug to its targets. patsnap.comnih.gov

DNA gyrase, a tetramer composed of two GyrA and two GyrB subunits, is the primary target of Balofloxacin in many Gram-negative bacteria. uaeh.edu.mx Mutations that confer resistance are typically located within a specific region of the gyrA gene known as the quinolone resistance-determining region (QRDR). cdc.gov

In Staphylococcus aureus, mutations at serine-84 of the GyrA subunit are widely distributed among fluoroquinolone-resistant isolates. nih.govoup.com For instance, a study on S. epidermidis strains resistant to Balofloxacin identified mutations changing serine-84 to phenylalanine (Ser84Phe) in the gyrA gene. uaeh.edu.mxresearchgate.net Another mutation, altering glutamic acid-88 to lysine (B10760008) (Glu88Lys), has also been observed in conjunction with the Ser84Phe mutation in highly resistant strains. uaeh.edu.mx These changes in the amino acid sequence of the GyrA protein are thought to be the most critical for the development of resistance. oup.com

Mutations in the gyrB gene are a less frequent cause of resistance but can contribute to higher levels of resistance. oup.com While specific studies detailing (R)-Balofloxacin resistance and gyrB mutations are limited, research on fluoroquinolones in M. tuberculosis has shown that certain gyrB mutations can confer resistance, although the resistance level and pattern vary depending on the specific mutation. cdc.gov In a study of S. aureus, only two gyrB mutants were identified out of 110 clinical isolates, highlighting the secondary role of this gene in fluoroquinolone resistance compared to gyrA. nih.govoup.com

Table 1: Common GyrA/GyrB Mutations Associated with Fluoroquinolone Resistance

| Gene | Common Mutation Site (S. aureus/S. epidermidis) | Amino Acid Change Example | Associated Bacteria | Reference |

|---|---|---|---|---|

| gyrA | Serine-84 | Ser → Phe, Ser → Leu | S. epidermidis, S. aureus | uaeh.edu.mxnih.govresearchgate.net |

| gyrA | Glutamic acid-88 | Glu → Lys | S. epidermidis | uaeh.edu.mx |

| gyrB | Aspartic acid-437 | Asp → Asn | E. coli (general fluoroquinolone resistance) | oup.com |

| gyrB | Arginine-458 | Arg → Cys | S. aureus (general fluoroquinolone resistance) | oup.com |

Topoisomerase IV is the primary target for many fluoroquinolones in Gram-positive bacteria, such as Staphylococcus aureus, and it also serves as a secondary target in Gram-negative bacteria. uaeh.edu.mx This enzyme, composed of two ParC and two ParE subunits (referred to as GrlA and GrlB in S. aureus), is essential for decatenating daughter chromosomes after replication. uaeh.edu.mxoup.com

Mutations within the QRDR of the parC (or grlA) gene are a major contributor to Balofloxacin resistance, often occurring in conjunction with gyrA mutations to achieve high-level resistance. nih.govuaeh.edu.mx In clinical isolates of S. epidermidis resistant to Balofloxacin, mutations at serine-80, typically changing to phenylalanine (Ser80Phe), were consistently found in the parC gene alongside gyrA mutations. uaeh.edu.mxresearchgate.net In S. aureus, mutations at this same Ser-80 position in GrlA are also widely distributed among resistant strains. nih.gov Studies on viridans group streptococci suggest that mutations in parC are the primary mechanism for ciprofloxacin (B1669076) resistance, with gyrA mutations acting as a secondary step. nih.gov

Mutations in parE (or grlB) are much less common but have been documented. oup.comnih.gov In one extensive study of S. aureus, only a single grlB mutant was found. nih.gov However, in Mycoplasma hominis, substitutions in the ParE subunit, such as Asp420-to-Asn, have been identified in resistant clinical isolates, always in combination with mutations in GyrA or ParC. nih.gov

Table 2: Common ParC/ParE Mutations Associated with Fluoroquinolone Resistance

| Gene | Common Mutation Site (S. aureus/S. epidermidis) | Amino Acid Change Example | Associated Bacteria | Reference |

|---|---|---|---|---|

| parC (grlA) | Serine-80 | Ser → Phe, Ser → Ile | S. epidermidis, S. aureus, K. pneumoniae | uaeh.edu.mxnih.govresearchgate.netjidc.org |

| parC (grlA) | Aspartic acid-84 | Asp → Val | S. epidermidis | uaeh.edu.mx |

| parE | Proline-424 | Pro → Gln | S. mitis | nih.gov |

| parE | Aspartic acid-420 | Asp → Asn | M. hominis | nih.gov |

Mutations in DNA Gyrase (gyrA/gyrB)

Efflux Pump Systems and Their Modulation

A crucial mechanism of bacterial resistance involves actively pumping the antibiotic out of the cell, which reduces the intracellular drug concentration below the effective level. patsnap.comreactgroup.org This process is mediated by various families of efflux pumps.

Bacteria utilize several superfamilies of efflux pumps to expel fluoroquinolones, including the ATP-binding cassette (ABC), major facilitator superfamily (MFS), and resistance-nodulation-division (RND) families. nih.govnih.gov Overexpression of genes encoding these pumps, such as the norA gene in S. aureus which codes for an MFS pump, can lead to fluoroquinolone resistance. oup.comnih.gov In Gram-negative bacteria, RND-type pumps like the AcrAB-TolC system in E. coli are major contributors to multidrug resistance, including resistance to fluoroquinolones. nih.govnih.gov While specific studies identifying the exact pumps responsible for (R)-Balofloxacin extrusion are not abundant, the general mechanisms are well-established for the fluoroquinolone class. patsnap.com The energy for these pumps is typically derived from the proton motive force. nih.gov

To counteract efflux-mediated resistance, one major strategy is the development and use of efflux pump inhibitors (EPIs). nih.govamhsr.org These molecules are designed to block the pump's activity, thereby restoring the intracellular concentration and efficacy of the antibiotic. amhsr.org EPIs can act as competitive or non-competitive inhibitors. amhsr.org For example, compounds like reserpine (B192253) and verapamil (B1683045) have been shown to inhibit efflux pumps in M. tuberculosis, although toxicity can be a concern for clinical use. amhsr.org Another approach involves modifying the antibiotic's chemical structure to make it a poorer substrate for the efflux pump. nih.gov Furthermore, combining antibiotics with nanomaterials, such as dendrimers, has been explored as a way to bypass efflux mechanisms by facilitating enhanced intracellular delivery. mdpi.com The development of novel EPIs, such as the pyranopyridine series that target the hydrophobic trap of RND pumps, represents an active area of research. gardp.org

Identification and Characterization of Relevant Efflux Pumps

Permeability Alterations in Bacterial Cell Membranes

Reduced permeability of the bacterial cell membrane can limit the entry of Balofloxacin, contributing to resistance. patsnap.com In Gram-negative bacteria, the outer membrane serves as a selective barrier, and antibiotics like fluoroquinolones typically enter through porin channels. reactgroup.org Mutations that lead to a decrease in the number of porin channels or alter their structure can reduce the uptake of the drug. reactgroup.org

Recent research has highlighted how environmental factors can induce phenotypic resistance by altering membrane properties. A study on Vibrio alginolyticus demonstrated that high concentrations of magnesium (Mg²⁺) could induce resistance to Balofloxacin. nih.govelifesciences.org This was achieved by remodeling the cell's lipid metabolism, leading to a decrease in membrane permeability and fluidity, which in turn reduced the uptake of Balofloxacin into the cell. nih.govelifesciences.orgelifesciences.org Specifically, Mg²⁺ was found to decrease the abundance of phosphatidylethanolamine (B1630911) (PE) and increase phosphatidylglycerol (PG), which correlated with reduced membrane permeability and lower intracellular Balofloxacin levels. elifesciences.orgbiorxiv.org This demonstrates that bacterial resistance is not solely dependent on genetic mutations but can also be a physiological adaptation to environmental cues. nih.gov

Adaptive Host-Bacterial Interactions in Resistance Development

The development of bacterial resistance to antibiotics such as (R)-Balofloxacin is a complex process that extends beyond simple genetic mutations in the pathogen. It involves intricate, dynamic interactions between the bacteria and the host's physiological environment. The host system can inadvertently foster conditions that select for and sustain resistant bacterial populations. Understanding these adaptive interactions is crucial for developing novel therapeutic strategies. Studies have shown that antibiotic-resistant bacteria can exhibit increased adaptation to host environments, leading to challenges in their elimination. researchgate.netnih.gov A key aspect of this adaptation involves the modulation of the host's own metabolic and immune responses, which can paradoxically create a more permissive environment for the resistant pathogen. nih.gov For instance, research on Balofloxacin-resistant Escherichia coli (BLFX-R) has revealed that the host's ability to clear the resistant strain is slower compared to its susceptible counterpart (BLFX-S). nih.gov This differential elimination is not necessarily due to a fitness cost in the bacteria but rather a nuanced interplay with host systems, which can be dissected using advanced analytical techniques. researchgate.net

Proteomic and Metabolomic Approaches to Understanding Adaptation

To unravel the molecular underpinnings of bacterial adaptation to (R)-Balofloxacin, researchers have employed high-throughput "omics" technologies, primarily proteomics and metabolomics. nih.govnih.gov These approaches provide a global snapshot of the changes in protein expression and metabolite profiles in bacteria upon exposure to the antibiotic, offering insights into the adaptive strategies at a systemic level. nih.govresearchgate.net

Proteomic Analysis:

Proteomic studies on bacteria stressed with Balofloxacin have identified significant alterations in protein expression, revealing key adaptive mechanisms. In a study on Edwardsiella tarda, exposure to Balofloxacin led to differential abundance in 19 proteins. nih.gov This altered proteome indicated a metabolic modulation that activated central carbon metabolism, resulting in elevated levels of NADH, proton motive force (PMF), and ATP. nih.gov This metabolic shift appears to be a characteristic feature of the bacterial stress response to Balofloxacin. nih.gov Furthermore, the study identified two specific Balofloxacin-binding proteins, a pre-peptidase (ETAE_1987) and an integration host factor (ETAE_2174), suggesting these proteins may play a direct role in the drug's mechanism of action or the resistance pathway. nih.gov

Table 1: Proteomic Changes in Edwardsiella tarda Stressed with Balofloxacin

| Protein Category | Observation | Implication in Resistance | Reference |

|---|---|---|---|

| Metabolic Enzymes | Upregulation of proteins in central carbon metabolism. | Increased energy production (NADH, ATP) to cope with antibiotic-induced stress. | nih.gov |

| Balofloxacin-Binding Proteins | Identification of Pre-peptidase (ETAE_1987) and Integration host factor (ETAE_2174) as binding partners. | These proteins could be direct targets of Balofloxacin or part of a sequestration/resistance mechanism. | nih.gov |

This table summarizes key findings from proteomic analysis of Edwardsiella tarda under Balofloxacin stress.

Metabolomic Analysis:

Metabolomics provides a complementary view of the bacterial response, detailing changes in the small molecule repertoire. A study using a gas chromatography/mass spectrometry (GC/MS)-based metabolomics approach on Vibrio alginolyticus exposed to increasing concentrations of Balofloxacin identified dynamic changes in 56 significant metabolites. researchgate.net Key metabolites, including L-proline, phosphoric acid, butanedioic acid, and glycine, were highlighted as central to the response. researchgate.net The analysis pinpointed seven potential target pathways that were significantly altered, including inositol (B14025) phosphate (B84403) metabolism; glycine, serine, and threonine metabolism; and the pentose (B10789219) phosphate pathway. researchgate.net These findings suggest that V. alginolyticus actively remodels multiple metabolic pathways to counteract the effects of Balofloxacin. researchgate.net

Table 2: Key Metabolomic Alterations in Vibrio alginolyticus in Response to Balofloxacin

| Metabolic Pathway | Key Altered Metabolites | Implication in Resistance | Reference |

|---|---|---|---|

| Inositol Phosphate Metabolism | Inositol-related compounds | Modulation of signaling and stress response pathways. | researchgate.net |

| Amino Acid Metabolism | L-proline, Glycine, Serine, Threonine | Provision of precursors for protein synthesis and cellular repair; osmo-protection. | researchgate.net |

| Central Carbon Metabolism | Butanedioic acid, Phosphoric acid | Adjustment of energy production and biosynthetic precursor supply. | researchgate.net |

| Pentose Phosphate Pathway | Pathway intermediates | Production of NADPH for reductive biosynthesis and countering oxidative stress. | researchgate.net |

This table outlines significant metabolic pathways and metabolites that are dynamically regulated in Vibrio alginolyticus to resist Balofloxacin.

Role of Host Metabolic Modulators (e.g., Myo-inositol)

The host's metabolic state can be a decisive factor in the outcome of an infection with antibiotic-resistant bacteria. nih.gov Integrated proteomic and metabolomic studies of the host response to Balofloxacin-resistant E. coli have identified the host metabolite myo-inositol as a crucial biomarker and modulator. researchgate.netnih.gov

Normally, macrophages exhibit a greater ability to clear Balofloxacin-susceptible E. coli compared to the resistant strain. nih.gov This is because the susceptible bacteria induce more membrane polarization in macrophages, making them more attractive targets for phagocytosis. nih.govnih.gov The resistant bacteria cause less polarization, allowing them to better evade this host immune response, leading to increased adaptation and persistence within the host. nih.gov

Exogenous administration of myo-inositol has been shown to reverse this advantage. researchgate.netnih.gov Myo-inositol acts by depolarizing the macrophage membrane. researchgate.netnih.gov This depolarization increases the adherence of macrophages to both susceptible and resistant bacteria equally. researchgate.netnih.gov By removing the preferential targeting of susceptible cells, myo-inositol frees the macrophages from the "barrier" that prevents efficient recognition of the resistant strain, thereby promoting its phagocytosis and elimination from the host. researchgate.netnih.gov This discovery highlights a novel strategy of using host metabolic modulators as an adjunct therapy to combat antibiotic-resistant infections. frontiersin.orgtandfonline.com

**Table 3: Effect of Myo-inositol on Host Macrophage Response to Balofloxacin-Resistant *E. coli***

| Parameter | Response without Myo-inositol | Response with Myo-inositol | Mechanism of Action | Reference |

|---|---|---|---|---|

| Macrophage Polarization | Higher polarization towards susceptible E. coli. | General depolarization of macrophage membrane. | Myo-inositol alters the membrane potential of the host immune cell. | nih.govnih.gov |

| Adherence to Bacteria | Preferential adherence to susceptible E. coli. | Elevated and equal adherence to both susceptible and resistant E. coli. | Depolarization increases the general adhesiveness of the macrophage. | researchgate.netnih.gov |

| **Phagocytosis of Resistant *E. coli*** | Inefficient; slower elimination. | Significantly enhanced. | Overcomes the immune evasion of the resistant strain, promoting its engulfment. | researchgate.netnih.govnih.gov |

| Overall Outcome | Persistence and adaptation of resistant bacteria in the host. | Improved host ability to eliminate resistant bacteria. | Metabolic modulation of the host immune response. | researchgate.nettandfonline.com |

This table details the role of myo-inositol in modulating macrophage activity to overcome the adaptive advantages of Balofloxacin-resistant E. coli.

Biofilm-Associated Resistance Mechanisms

Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix. asm.org Bacteria residing within a biofilm can exhibit 10 to 1,000 times more resistance to antimicrobial agents than their free-floating (planktonic) counterparts. asm.org This enhanced resilience is not typically due to a single mechanism but rather a combination of factors inherent to the biofilm structure and physiology. frontiersin.orgmdpi.com While research specifically detailing Balofloxacin's interaction with biofilms is specific to certain bacteria, the mechanisms are generally applicable to the fluoroquinolone class.

Key biofilm-associated resistance mechanisms include:

Reduced Antibiotic Penetration: The dense EPS matrix, composed of exopolysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier. asm.orgmdpi.com It can slow or prevent Balofloxacin from diffusing into the biofilm's deeper layers, protecting the embedded bacteria from lethal concentrations. mdpi.com

Altered Microenvironment: Within the biofilm, gradients of nutrients and oxygen exist. mdpi.com Bacteria in the deeper, anaerobic layers have significantly reduced metabolic rates and are in a slow-growing or dormant state. nih.gov Since fluoroquinolones like Balofloxacin target DNA replication, they are less effective against these non-dividing or slow-growing cells. nih.gov

Efflux Pump Upregulation: Biofilm growth can trigger the increased expression of multidrug efflux pumps. frontiersin.org These membrane proteins actively expel antibiotics, including fluoroquinolones, from the bacterial cell, preventing them from reaching their intracellular targets, DNA gyrase and topoisomerase IV. frontiersin.orgsrce.hr Efflux pump systems such as AcrAB-TolC in E. coli are known to be upregulated in biofilms. frontiersin.org

Presence of Persister Cells: Biofilms are a haven for "persister cells," a small subpopulation of dormant, highly tolerant bacterial cells. frontiersin.org These cells are not genetically resistant but can survive high doses of antibiotics due to their transient, non-growing state. When the antibiotic pressure is removed, these cells can repopulate the biofilm, leading to recurrent infections. frontiersin.orgmdpi.com

Horizontal Gene Transfer: The close proximity of cells within a biofilm creates an ideal environment for the exchange of genetic material, including plasmids and transposons carrying resistance genes. asm.orgmdpi.com This facilitates the rapid spread of resistance determinants for Balofloxacin and other antibiotics throughout the biofilm community. mdpi.com

Table 4: Summary of Biofilm-Associated Resistance Mechanisms to Fluoroquinolones

| Mechanism | Description | Relevance to (R)-Balofloxacin | Reference |

|---|---|---|---|

| Physical Barrier | The EPS matrix physically blocks or slows the diffusion of the antibiotic into the biofilm. | Limits access of Balofloxacin to bacterial cells in the inner layers. | asm.orgmdpi.com |

| Physiological Heterogeneity | Nutrient and oxygen gradients lead to slow-growing or dormant cells in deeper layers. | Balofloxacin is less effective against non-replicating bacteria. | mdpi.comnih.gov |

| Efflux Pumps | Increased expression of pumps that actively transport antibiotics out of the cell. | Prevents Balofloxacin from accumulating to effective intracellular concentrations. | frontiersin.orgsrce.hr |

| Persister Cells | A subpopulation of dormant cells survives antibiotic treatment and can cause infection relapse. | These cells are phenotypically tolerant to the bactericidal action of Balofloxacin. | frontiersin.org |

| Horizontal Gene Transfer | The biofilm matrix facilitates the exchange of resistance-conferring genes between bacteria. | Promotes the acquisition and spread of genes that confer resistance to Balofloxacin. | asm.orgmdpi.com |

This table summarizes the multifaceted mechanisms by which biofilm formation confers a high level of resistance to antibiotics like (R)-Balofloxacin.

Structure Activity Relationship Sar and Computational Studies of Balofloxacin, R

Elucidation of Key Structural Determinants for Antimicrobial Activity

The structure-activity relationship (SAR) of fluoroquinolones is well-established, with specific positions on the quinolone nucleus playing crucial roles in potency, spectrum of activity, and pharmacokinetic properties. mdpi-res.commdpi.com The core scaffold, featuring a carboxylic acid at the C3 position and a carbonyl group at C4, is essential for inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.com

Modifications at the N1, C6, C7, and C8 positions of the quinolone ring have been a primary focus of medicinal chemistry efforts to optimize the therapeutic profile of fluoroquinolones, including (R)-Balofloxacin. nih.gov

N1 Position: The substituent at the N1 position is a key controller of antibacterial potency and influences pharmacokinetic characteristics such as bioavailability. mdpi-res.com In (R)-Balofloxacin, this position is occupied by a cyclopropyl (B3062369) group. This moiety is a common feature in many potent fluoroquinolones, recognized for conferring strong activity against aerobic bacteria. mdpi-res.comrroij.com The N1-cyclopropyl substituent is considered an advantageous structural feature for targeting M. tuberculosis gyrase. rroij.com

C6 Position: The presence of a fluorine atom at the C6 position is a defining characteristic of the fluoroquinolone class. nih.gov This substitution significantly enhances antimicrobial activity compared to non-fluorinated quinolones by increasing penetration into the bacterial cell and boosting potency against Gram-negative bacteria. mdpi.commdpi.com

C7 Position: The substituent at the C7 position is considered highly significant for modulating antibacterial efficacy, physical properties, and safety. nih.gov In (R)-Balofloxacin, this position holds a (R)-3-(methylamino)piperidine ring. This heterocyclic substituent directly interacts with the target enzymes, DNA gyrase and topoisomerase IV, and is crucial for the drug's activity. mdpi.com Research involving the modification of this piperidine (B6355638) ring on balofloxacin (B1667722) has shown that even small changes, such as acetylation, can lead to derivatives with superior potency against resistant pathogens like MRSA and P. aeruginosa. nih.govfrontiersin.org This highlights the C7 position as a prime site for structural modifications to discover more potent compounds. nih.gov

Table 1: Summary of Substituent Roles in (R)-Balofloxacin Activity

| Position | Substituent in (R)-Balofloxacin | Role in Antimicrobial Activity |

| N1 | Cyclopropyl | Controls and increases antibacterial potency; enhances activity against aerobic bacteria. mdpi-res.comrroij.com |

| C6 | Fluorine | Increases bacterial cell penetration; enhances activity against Gram-negative bacteria. mdpi.commdpi.com |

| C7 | (R)-3-(Methylamino)piperidine | Crucial for interaction with DNA gyrase and topoisomerase IV; modulates antibacterial efficacy. nih.govmdpi.com |

| C8 | Methoxy | Improves overall activity; enhances potency against anaerobic bacteria. researchgate.netresearchgate.net |

Stereochemistry plays a profound role in the biological activity of many pharmaceuticals, and fluoroquinolones are a prominent example. The specific spatial arrangement of atoms can dramatically affect how a drug binds to its target receptor, influencing both potency and selectivity.

For fluoroquinolones with a chiral center, one enantiomer often exhibits significantly greater antibacterial activity than the other. A classic case is ofloxacin (B1677185), where the (S)-enantiomer, levofloxacin (B1675101), is approximately 10 times more potent than its (R)-enantiomer. nih.govscispace.com Similarly, the (S)-enantiomer of pazufloxacin (B1662166) is reported to be up to 256 times more effective than its (R)-counterpart. researchgate.net

(R)-Balofloxacin possesses a chiral center at the C3 position of the piperidinyl ring substituent at C7. nih.gov The designation "(R)-" specifies the absolute configuration at this stereocenter. The selection of this single enantiomer for development and clinical use underscores the critical importance of stereochemistry for its therapeutic action. This stereochemical specificity is essential for achieving the optimal orientation and interaction with the amino acid residues within the binding pockets of bacterial DNA gyrase and topoisomerase IV, thereby maximizing its inhibitory potency. mdpi.com

Role of Substituents at N1, C6, C7, and C8 Positions

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as (R)-Balofloxacin) when bound to a second (a receptor, such as a bacterial enzyme) to form a stable complex. nih.gov It provides a rational explanation for the observed biological activity by analyzing the binding interactions and predicting the affinity between the ligand and its target. nih.gov

The bactericidal action of (R)-Balofloxacin stems from its inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.com These enzymes are vital for managing DNA topology during replication, transcription, and repair. fortuneonline.org In Gram-negative bacteria, DNA gyrase is typically the primary target, whereas topoisomerase IV is the preferential target in Gram-positive bacteria. mdpi.com

Molecular docking studies have been performed to elucidate the binding mode of balofloxacin and its derivatives with crystal structures of DNA gyrase and topoisomerase IV. nih.gov These simulations reveal that the fluoroquinolone core of the drug lies planar within a pocket of the enzyme-DNA complex. nih.gov The binding is stabilized by several key interactions:

π-π Interactions: These occur between the aromatic quinolone core of balofloxacin and specific amino acid residues of the enzymes. nih.gov

Hydrogen Bonding: The drug molecule embeds into the DNA strands and forms hydrogen bonds with nucleotide residues (such as DA-13, DG-9, DA-1, and DA-5), which inhibits the transcription and translation of DNA and leads to bacterial cell death. nih.gov

Docking studies comparing balofloxacin to newly synthesized derivatives have utilized metrics like docking score (DS), glide energy (GE), and binding free energy (ΔG) to predict binding affinity. nih.gov In one such study, a derivative (compound 2-e) showed higher (more favorable) DS and GE values compared to the parent balofloxacin, consistent with its observed superior antibacterial activity. nih.gov This demonstrates the predictive power of molecular docking in structure-based drug design.

Table 2: Example Molecular Docking Scores for Balofloxacin and a Derivative with Target Enzymes

| Compound | Target Enzyme | Docking Score (DS) | Glide Energy (GE) (kcal/mol) | Binding Free Energy (ΔG) (kcal/mol) |

| Balofloxacin (1e) | DNA Gyrase | -9.006 | -57.487 | -71.298 |

| Balofloxacin (1e) | Topoisomerase IV | -8.541 | -54.918 | -70.923 |

| Derivative (2-e) | DNA Gyrase | -9.231 | -60.155 | -73.693 |

| Derivative (2-e) | Topoisomerase IV | -9.071 | -58.852 | -72.637 |

| Data sourced from a 2022 study on N(7) position-modified balofloxacins. nih.gov A more negative score generally indicates a stronger predicted binding affinity. |

Advanced Computational Chemistry Approaches

Beyond standard molecular docking, more advanced computational methods are employed to gain a deeper understanding of a drug molecule's intrinsic properties. These quantum chemical techniques can analyze electronic structure, reactivity, and other molecular characteristics that govern biological activity. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of many-body systems, such as atoms and molecules. nih.govresearchgate.net Unlike simpler models, DFT provides detailed insights into electronic properties, molecular orbital energies, and reactivity, which are fundamental to how a drug molecule interacts with its biological target. mdpi.com

In the context of (R)-Balofloxacin and other fluoroquinolones, DFT can be applied to:

Analyze Electronic Properties: Calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and the ability of the molecule to participate in charge-transfer interactions, which are crucial for binding to the enzyme-DNA complex.

Elucidate Reaction Mechanisms: Study the pathways and transition states of chemical reactions, which can help in understanding the drug's mechanism of action at a subatomic level. nih.gov

Predict Molecular Properties: Accurately predict molecular geometry, vibrational frequencies, and other spectroscopic properties that can be correlated with experimental data. mdpi.com

By providing a precise picture of the electron density and related electronic descriptors, DFT studies can help rationalize the observed SAR and guide the design of new fluoroquinolone derivatives with optimized electronic features for enhanced binding and improved antimicrobial potency. nih.gov

Prediction of Drug-Like Properties (e.g., ADMET in silico)

The evaluation of a compound's drug-like properties is a critical step in the early phases of drug discovery. In silico methods, which use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, are invaluable for this purpose. These predictions help to identify candidates with a higher probability of success in later-stage clinical trials by flagging potential liabilities before significant resources are invested. nih.govresearchgate.net For Balofloxacin, and by extension its (R)- enantiomer, several computational studies have been conducted to assess its drug-like characteristics and to predict the properties of its derivatives and metabolites.

A key principle in assessing drug-likeness is Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Daltons, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. jpionline.org Studies on novel synthesized derivatives of Balofloxacin have shown that these compounds generally adhere to Lipinski's rule, indicating they possess favorable drug-like properties. nih.gov This adherence suggests that the core structure of Balofloxacin is a good foundation for developing orally bioavailable drugs.

Detailed in silico toxicity studies have also been performed on Balofloxacin and its metabolites identified in vivo. nih.gov Such studies are crucial as metabolites can have different efficacy and toxicity profiles compared to the parent drug. A study identified thirteen phase I and phase II metabolites of Balofloxacin in rat plasma, urine, and feces. The toxicity of these metabolites was then predicted using computational tools like ProTox-II. nih.gov The predictions revealed potential immunotoxicity for a significant number of the metabolites. Furthermore, specific molecular targets for the toxicity of certain metabolites were predicted, including Amine Oxidase A and Prostaglandin G/H Synthase 1. nih.gov These findings are vital for understanding the complete pharmacological and toxicological profile of Balofloxacin.

The enantiomeric nature of a drug can influence its ADMET properties. While passive absorption is generally not enantioselective, carrier-mediated transport processes can be. nih.gov For instance, transporters like P-glycoprotein (P-gp) can selectively efflux one enantiomer over the other, affecting its bioavailability. Although specific in silico ADMET studies focused solely on (R)-Balofloxacin are not extensively reported, the data from studies on racemic Balofloxacin provide a strong indication of its general ADMET profile. It is known that for some chiral drugs, one enantiomer may be responsible for the therapeutic effect while the other may contribute to toxicity. nih.gov For example, the (R)-enantiomer of ofloxacin is associated with neurotoxicity, while the (S)-enantiomer (levofloxacin) accounts for the majority of the antibacterial activity. nih.gov

The following table summarizes the predicted drug-like and toxicity properties for Balofloxacin and some of its computationally evaluated aspects.

| Property/Parameter | Finding | Source(s) |

| Lipinski's Rule of Five | Most synthesized derivatives of Balofloxacin adhere to the rule, indicating good drug-like properties. | nih.gov |

| In Silico Toxicity (Metabolites) | Metabolites B-1, B-2, B-5, B-6, B-7, and B-8 to B-13 were predicted to have a high probability of immunotoxicity. | nih.gov |

| Predicted Toxicity Targets (Metabolites) | Amine Oxidase A and Prostaglandin G/H Synthase 1 were identified as potential toxicity targets for metabolites B-1, B-3 to B-6. | nih.gov |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms, understanding molecular interactions, and predicting the electronic properties of molecules at the atomic level. scielo.brnih.gov These computational methods provide insights that are often difficult to obtain through experimental means alone. In the context of Balofloxacin, quantum chemical calculations have been employed to investigate various aspects of its chemical behavior, from its interactions with other molecules to its degradation pathways.

One area where quantum chemistry has provided mechanistic insights is in understanding the photodegradation of fluoroquinolones. A study investigating the photolysis of several fluoroquinolones, including Balofloxacin, in sunlit surface waters used quantum chemical calculations to determine photolytic quantum yields. researchgate.net Based on these calculations, the solar photodegradation half-life for Balofloxacin at 45 degrees North latitude was estimated to be 58.0 minutes, suggesting a relatively rapid environmental degradation process under sunlight. researchgate.net

DFT calculations have also been used to explore the interaction mechanism between Balofloxacin (BLFX) and novel N, Si-doped carbon dots (N, Si-CDs) developed for its fluorescent detection. nih.gov These studies help to understand the sensing mechanism at a molecular level. By performing DFT calculations, researchers can analyze the electronic structure and interaction energies to confirm how the fluorescent probe interacts with the drug molecule, leading to a change in the fluorescence signal. The calculations indicated that no new complex was formed between the N, Si-CDs and Balofloxacin, suggesting a different type of interaction mechanism. nih.gov

Furthermore, DFT studies have been applied to hybrid molecules incorporating Balofloxacin to understand their structure-activity relationships. For example, in a study of isatin-balofloxacin hybrids, DFT was used to obtain the optimized geometries and analyze the global reactivity descriptors of the synthesized compounds. researchgate.net Such analyses help in identifying which structural features contribute to the biological activity by providing insights into the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter for determining the reactivity of a molecule. scielo.br

While specific quantum chemical studies detailing the interaction of (R)-Balofloxacin with its primary bacterial targets, DNA gyrase and topoisomerase IV, are not widely available in the public domain, the existing research demonstrates the utility of these computational methods in providing valuable mechanistic insights into various aspects of Balofloxacin's chemical and physical behavior.

The table below summarizes key findings from quantum chemical studies involving Balofloxacin.

| Study Focus | Computational Method | Key Mechanistic Insight | Source(s) |

| Photodegradation | Quantum chemical calculations | The calculated solar photodegradation half-life of Balofloxacin is 58.0 minutes, indicating rapid degradation in sunlight. | researchgate.net |

| Interaction with N, Si-CDs | Density Functional Theory (DFT) | No new complex is formed between the N, Si-CDs and Balofloxacin, providing insight into the fluorescent sensing mechanism. | nih.gov |

| Isatin-Balofloxacin Hybrids | Density Functional Theory (DFT) | Used to obtain optimized geometries and analyze global reactivity values to understand structure-activity relationships. | researchgate.net |

Advanced Analytical Methodologies for Balofloxacin, R Research

Chromatographic Techniques for Research Applications

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Balofloxacin (B1667722) due to their high resolution and sensitivity. nih.govsphinxsai.cominnovareacademics.in

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most common technique for the determination of Balofloxacin in bulk drug and pharmaceutical formulations. Researchers have developed and validated several isocratic RP-HPLC methods in accordance with International Conference on Harmonization (ICH) guidelines. nih.govsphinxsai.com These methods are characterized by their simplicity, accuracy, and precision, making them suitable for routine quality control analysis.

A typical RP-HPLC method involves a C18 column as the stationary phase. sphinxsai.com The mobile phase composition is a critical parameter that is optimized to achieve good separation and peak shape. Common mobile phases consist of a mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govsphinxsai.cominnovareacademics.in The pH of the buffer is adjusted to ensure the proper ionization state of Balofloxacin for optimal retention and separation. sphinxsai.com Detection is typically carried out using a UV detector at a wavelength where Balofloxacin exhibits maximum absorbance, such as 220 nm, 280 nm, 293 nm, or 298 nm. nih.govinnovareacademics.in

Validation studies for these HPLC methods have consistently demonstrated good linearity over various concentration ranges, with high correlation coefficients (r² > 0.999). The methods are proven to be specific, accurate (with mean recoveries typically between 98-102%), and precise, with relative standard deviation (RSD) values well within acceptable limits. nih.gov The sensitivity of these methods is confirmed by low limits of detection (LOD) and quantification (LOQ), which can be in the nanogram-per-milliliter (ng/mL) range. nih.govinnovareacademics.in For instance, one validated method reported an LOD of 90 ng/mL and an LOQ of 273 ng/mL. innovareacademics.in

Interactive Table: Comparative Parameters of Validated RP-HPLC Methods for Balofloxacin Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Stationary Phase | Phenomenex Kinetex C18 (250x4.6mm; 5μ) nih.gov | Hypersil BDS C18 (150x4.6mm; 5μm) | Agilent ODS UG C18 (250x4.5mm) sphinxsai.com | Phenomenex ODS (250x4.6mm; 5μm) innovareacademics.in |

| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 2.5) : Acetonitrile (50:50 v/v) nih.gov | Phosphate buffer (pH 2.5) : Acetonitrile (70:30 v/v) | Acetonitrile : Phosphate buffer (pH 3.2) (60:40 v/v) sphinxsai.com | Methanol : Phosphate buffer (pH 6.8) (70:30 v/v) innovareacademics.in |

| Flow Rate | 0.6 ml/min nih.gov | 1.0 ml/min | 1.0 ml/min sphinxsai.com | 1.0 ml/min innovareacademics.in |

| Detection (UV) | 220 nm nih.gov | 293 nm | 293 nm sphinxsai.com | 298 nm innovareacademics.in |

| Retention Time | Not Specified | 4.097 min | 2.0 min sphinxsai.com | Not Specified |

| Linearity Range | 15-45 µg/ml nih.gov | 10-150 µg/ml | 2-10 µg/ml sphinxsai.com | 5-100 µg/ml innovareacademics.in |

| LOD | 247.9 ng/ml nih.gov | 0.16 µg/ml | Not Specified | 90 ng/mL innovareacademics.in |

| LOQ | 751.2 ng/ml nih.gov | 0.53 µg/ml | Not Specified | 273 ng/mL innovareacademics.in |

For enhanced sensitivity and selectivity, especially in complex biological matrices like plasma, HPLC is often coupled with more sophisticated detectors such as fluorescence or mass spectrometry. nih.govworldwidejournals.com RP-HPLC methods with fluorescence detection have been developed for the determination of Balofloxacin and its metabolites in biological fluids. nih.govresearchgate.net This approach is noted for its high sensitivity and is particularly useful for pharmacokinetic studies. nih.gov

A highly selective and sensitive high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method has been established for determining Balofloxacin in human plasma. worldwidejournals.com This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for unambiguous identification and quantification. In one such method, after a liquid-liquid extraction sample preparation step, chromatographic separation was achieved on an Agilent ZORBAX 300SB C18 column. worldwidejournals.com The method demonstrated excellent linearity over a concentration range of 0.03-3 µg/ml and a low limit of detection of 0.02 µg/ml, proving its suitability for pharmacokinetic studies in human volunteers. worldwidejournals.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectrophotometric Methods for Quantitative Research Analysis

Spectrophotometric methods offer a simpler, cost-effective, and rapid alternative to chromatographic techniques for the quantitative analysis of Balofloxacin in pharmaceutical formulations. tandfonline.com

UV-Visible spectrophotometry is based on the measurement of the absorbance of Balofloxacin in a suitable solvent. In methanol, Balofloxacin exhibits a wavelength of maximum absorbance (λmax) at approximately 293 nm. tandfonline.com Methods based on this principle have been validated and show good linearity in the range of 2-14 µg/ml. tandfonline.com Another approach involves zero-order spectrophotometry, where absorbance is measured at 286 nm in distilled water, with a linear range of 10-50 μg/ml. tandfonline.com

Derivative spectrophotometry can be employed to enhance the resolution of the spectrum from excipient interference. First and second-order derivative spectrophotometric methods have been developed, with measurements taken at 295 nm and 266 nm, respectively. These derivative methods also demonstrate linearity within specific concentration ranges.

A highly sensitive spectrofluorimetric method known as a cofluorescence assay has been developed for Balofloxacin determination. researchgate.netrsc.org This technique is based on the significant fluorescence enhancement of a Europium(III)-Balofloxacin complex in the presence of Yttrium(III) and sodium dodecyl sulfate. researchgate.netrsc.org This method is remarkably sensitive, with a detection limit as low as 8.3 × 10⁻¹⁰ mol L⁻¹ and a broad linear range from 3.0 × 10⁻⁹ to 7.0 × 10⁻⁶ mol L⁻¹. researchgate.netrsc.org The assay has been successfully applied to measure Balofloxacin in pharmaceutical preparations as well as in human serum and urine. researchgate.netrsc.org

Interactive Table: Summary of Spectrophotometric Methods for Balofloxacin

| Method Type | Principle/Reagents | Solvent/Medium | λmax (nm) | Linearity Range |

|---|---|---|---|---|

| UV Spectrophotometry | Direct absorbance measurement | Methanol | 293 tandfonline.com | 2-14 µg/ml tandfonline.com |

| Zero-Order Spectrophotometry | Direct absorbance measurement | Distilled Water | 286 tandfonline.com | 10-50 µg/ml tandfonline.com |

| First-Order Derivative | First derivative of absorbance spectrum | Not Specified | 295 | 2-10 µg/ml |

| Second-Order Derivative | Second derivative of absorbance spectrum | Not Specified | 266 | 10-50 µg/ml |

| Visible Spectrophotometry | Oxidation with Ceric (IV) sulphate, reaction with Methyl Orange | Acidic Medium | 511 researchgate.net | 0.1-2.5 µg/ml researchgate.net |

| Visible Spectrophotometry | Oxidation with Ceric (IV) sulphate, reaction with Indigo Carmine | Acidic Medium | 613 researchgate.net | 1-7 µg/ml researchgate.net |

| Ion-Pair Spectrophotometry | Complexation with Bromocresol green (BCG) dye | Dichloromethane | 412 innovareacademics.in | 4-30 µg/ml innovareacademics.in |

| Cofluorescence Assay | Eu(III)–Y(III)–Balofloxacin–SDS system | Aqueous | Excitation: Not Specified, Emission: Not Specified | 3.0x10⁻⁹ - 7.0x10⁻⁶ mol L⁻¹ researchgate.netrsc.org |

Novel Sensing Platforms and Probe Development

The development of novel sensing technologies offers new possibilities for rapid, highly sensitive, and selective detection of Balofloxacin.

A ratiometric fluorescent probe based on nitrogen and silicon co-doped carbon dots (N, Si-CDs) has been synthesized for the detection of Balofloxacin. rsc.orgrsc.org These N, Si-CDs are created through a simple one-pot hydrothermal carbonization process using methotrexate (B535133) and 3-aminopropyltriethoxysilane (B1664141) as the carbon sources. rsc.orgrsc.org

The resulting N, Si-CDs exhibit dual-emission fluorescence peaks at 374 nm and 466 nm when excited at 270 nm. rsc.orgrsc.org Upon interaction with Balofloxacin, the fluorescence intensity at 374 nm decreases while the intensity at 466 nm increases. rsc.orgrsc.org This ratiometric change (F₄₆₆/F₃₇₄) allows for highly sensitive and selective quantification of Balofloxacin. rsc.orgrsc.org This novel sensing platform features a rapid response time of just 5 seconds, a linear detection range of 1–60 μM, and a low detection limit of 0.1874 μM. rsc.orgrsc.org The method has been successfully used to detect Balofloxacin in both tablet formulations and rat serum, demonstrating its potential for practical applications in pharmaceutical and clinical analysis. rsc.orgrsc.org

Stability-Indicating Methods and Degradation Kinetics Studies

The stability of a pharmaceutical compound is a critical attribute that influences its quality, safety, and efficacy. Stability-indicating analytical methods are essential tools in pharmaceutical development and quality control, as they can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products. phmethods.netorientjchem.org Several stability-indicating high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods have been developed and validated for Balofloxacin. amazon.comiajps.com These methods are crucial for assessing the drug's stability under various environmental conditions. amazon.comiajps.com

Forced degradation studies are an integral part of developing stability-indicating methods. These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. orientjchem.orgtandfonline.com Research has shown that Balofloxacin is susceptible to degradation under acidic, basic, oxidative, wet heat, and photolytic conditions, while it remains relatively stable under dry heat. phmethods.netamazon.com The degradation of Balofloxacin has been found to follow first-order kinetics in most conditions. phmethods.netresearchgate.netresearchgate.net

A variety of analytical columns and mobile phases have been successfully employed to separate Balofloxacin from its degradants. For instance, a Zorbax C18 column with a mobile phase of methanol and water (pH adjusted to 2.5 with orthophosphoric acid) has been used. phmethods.net Another method utilized a Phenomenex Kinetex C18 column with a mobile phase of potassium dihydrogen phosphate buffer (pH 2.5) and acetonitrile. iajps.com The detection of Balofloxacin and its degradation products is typically achieved using a photodiode array (PDA) or UV detector at wavelengths around 293-298 nm. phmethods.netorientjchem.org

Hydrolytic and Oxidative Degradation Pathway Elucidation

Understanding the degradation pathways of Balofloxacin under different stress conditions is crucial for ensuring its stability and for the development of stable formulations.

Hydrolytic Degradation:

Hydrolytic degradation studies have revealed that Balofloxacin is particularly susceptible to degradation in acidic conditions, while it shows greater stability in neutral and alkaline environments. phmethods.netresearchgate.netphmethods.net When subjected to acidic hydrolysis, Balofloxacin degrades to form specific products. tandfonline.comphmethods.net One study identified an acid degradation product with a retention time of 5.7 ± 0.1 minutes, distinct from the parent Balofloxacin peak at 7.0 ± 0.1 minutes, using a C18 Grace Smart column. phmethods.netphmethods.net The degradation rate in acidic conditions is dependent on the strength of the acid and the temperature, with higher acid concentrations and temperatures leading to increased degradation. phmethods.net For example, at 75°C, the degradation was most significant in 2.0 N HCl. phmethods.netresearchgate.netresearchgate.net

In contrast to its lability in acid, Balofloxacin is relatively stable under neutral and alkaline hydrolytic stress. amazon.comphmethods.netresearchgate.net This suggests that the quinolone core is more susceptible to acid-catalyzed hydrolysis.

The table below summarizes the results from a hydrolytic degradation kinetic study of Balofloxacin.

| Condition | Temperature (°C) | Observation | Reference |

| 0.1 N HCl | 25 | Degraded | phmethods.net |

| 1.0 N HCl | 25 | 1.6 times increase in degradation rate constant compared to 0.1 N HCl | phmethods.net |

| 2.0 N HCl | 25 | 2.2 times higher degradation rate constant compared to 0.1 N HCl | phmethods.net |

| 0.1 N HCl | 50 | Degraded | phmethods.net |

| 1.0 N HCl | 50 | 1.5 times increase in degradation rate constant compared to 0.1 N HCl | phmethods.net |

| 2.0 N HCl | 50 | 1.9 times higher degradation rate constant compared to 0.1 N HCl | phmethods.net |

| 0.1 N HCl | 75 | Degraded | phmethods.net |

| 1.0 N HCl | 75 | 1.3 times increase in degradation rate constant compared to 0.1 N HCl | phmethods.net |

| 2.0 N HCl | 75 | 1.7 times higher degradation rate constant compared to 0.1 N HCl; Highest degradation observed. | phmethods.netresearchgate.netresearchgate.net |

| Alkaline (e.g., 2.0 N NaOH) | 80 ± 2 | Stable | phmethods.net |

| Neutral (Water) | 80 ± 2 | Stable | phmethods.net |

Oxidative Degradation:

Balofloxacin has been shown to be susceptible to oxidative degradation. phmethods.netamazon.com Studies using oxidizing agents like hydrogen peroxide (H2O2), potassium permanganate (B83412) (KMnO4), and 4,4'-azobis(4-cyanopentanoic acid) (ACVA) have been conducted to understand its oxidative degradation profile. mdpi.comnih.gov The oxidation of Balofloxacin by these agents generally follows second-order kinetics. mdpi.com

Under oxidative stress, several degradation products are formed. tandfonline.comtandfonline.com One study identified two main degradation products when Balofloxacin was oxidized with ACVA. mdpi.com The degradation pathways often involve modifications to the piperazinyl ring, such as oxidation and rearrangement, as well as defluorination and decarboxylation of the quinolone structure. nih.gov For instance, the oxidation of the 4-hydroxy piperidine (B6355638) side chain to an amine has been proposed as a degradation pathway. researchgate.net

The table below details the degradation products of Balofloxacin identified under various stress conditions.

| Degradation Product | m/z | Stress Condition | Reference |

| DP-1 | 194 | Acidic, Basic, Oxidative | tandfonline.comtandfonline.com |

| DP-2 | 359 | Acidic, Basic, Oxidative | tandfonline.comtandfonline.com |

| DP-3 | 365 | Acidic, Basic, Oxidative | tandfonline.comtandfonline.com |

It is important to note that significant degradation of Balofloxacin has not been observed under thermal and UV stress conditions in some studies, indicating a degree of stability to these factors. tandfonline.comresearchgate.nettandfonline.com However, other research suggests susceptibility to photolytic degradation. phmethods.netnih.gov These discrepancies may arise from different experimental conditions.

Preclinical Efficacy and Selectivity Profiling of Balofloxacin, R and Its Analogs

In Vitro Antibacterial Spectrum and Potency Evaluation

Balofloxacin (B1667722) is a fluoroquinolone antibiotic recognized for its broad-spectrum antibacterial activity against a variety of pathogens. medchemexpress.com This section details its effectiveness against both Gram-positive and Gram-negative bacteria, with a focus on clinically relevant species.

Activity against Gram-Positive and Gram-Negative Pathogens (e.g., MRSA, P. aeruginosa, E. coli)

Balofloxacin has demonstrated potent activity against a wide range of bacteria. Its efficacy extends to Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, as well as Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. innovareacademics.in

In a study involving various clinical isolates, balofloxacin showed notable activity. For instance, against 43 strains of Shigella spp., the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) was 0.39 µg/ml. nih.gov Similarly, for 13 strains of Salmonella spp. and 9 strains of E. coli, the MIC90 values were 0.39 µg/ml and 0.2 µg/ml, respectively. nih.gov The drug also effectively inhibited all tested strains of Aeromonas spp. and Plesiomonas shigelloides at concentrations below 0.39 µg/ml and 0.05 µg/ml, respectively. nih.gov

Furthermore, a modified version of balofloxacin, referred to as compound 2-e, exhibited even greater potency against MRSA and P. aeruginosa than the parent drug. frontiersin.org This suggests that structural modifications can enhance the antibacterial spectrum and efficacy of balofloxacin.

Table 1: In Vitro Antimicrobial Data for Balofloxacin and its Analog (Compound 2-e)

| Compound | Organism | MIC (µg/ml) | MBC (µg/ml) |

|---|---|---|---|